molecular formula C25H31FN2O2 B6062672 1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE

1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B6062672
M. Wt: 410.5 g/mol
InChI Key: GRAIGSBPXBXCOM-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a benzopyran moiety, and a piperidine carboxamide group, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN2O2/c1-17-8-9-20-22(15-25(2,3)30-23(20)14-17)27-24(29)18-10-12-28(13-11-18)16-19-6-4-5-7-21(19)26/h4-9,14,18,22H,10-13,15-16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAIGSBPXBXCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(O2)(C)C)NC(=O)C3CCN(CC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the fluorophenylmethyl group, the benzopyran moiety, and the piperidine carboxamide group. The synthetic route typically includes:

    Formation of the fluorophenylmethyl group:

    Synthesis of the benzopyran moiety: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Formation of the piperidine carboxamide group: This involves the reaction of piperidine with a carboxylic acid derivative to form the carboxamide.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-CHLOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.

    1-[(2-BROMOPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE:

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its chemical behavior and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
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1-[(2-FLUOROPHENYL)METHYL]-N-(2,2,7-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE

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